molecular formula C6H13N B13187981 2-Cyclopropylpropan-1-amine

2-Cyclopropylpropan-1-amine

Cat. No.: B13187981
M. Wt: 99.17 g/mol
InChI Key: RQUOMUYKVVAWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropylpropan-1-amine is an organic compound with the molecular formula C6H13N. It is a primary amine characterized by a cyclopropyl group attached to the second carbon of a propanamine chain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylpropan-1-amine typically involves the reaction of cyclopropylcarbinol with ammonia or an amine under specific conditions. One common method is the reductive amination of cyclopropylcarbinol using ammonia and a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation of cyclopropylcarbinol in the presence of ammonia over a suitable catalyst, such as palladium on carbon (Pd/C), is another method employed for large-scale production. This method offers the advantage of being more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenated compounds and alkylating agents are typically used in substitution reactions.

Major Products Formed

    Oxidation: Imines and nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Various alkylated and acylated derivatives.

Scientific Research Applications

2-Cyclopropylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropylpropan-1-amine involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analog with a cyclopropyl group attached directly to the amine.

    Propan-1-amine: Lacks the cyclopropyl group, making it less sterically hindered.

    Cyclopropylmethylamine: Similar structure but with a different substitution pattern.

Uniqueness

2-Cyclopropylpropan-1-amine is unique due to the presence of both a cyclopropyl group and a propanamine chain. This combination imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules. The cyclopropyl group introduces ring strain, which can affect the compound’s stability and reactivity compared to its analogs.

Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

2-cyclopropylpropan-1-amine

InChI

InChI=1S/C6H13N/c1-5(4-7)6-2-3-6/h5-6H,2-4,7H2,1H3

InChI Key

RQUOMUYKVVAWSQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.